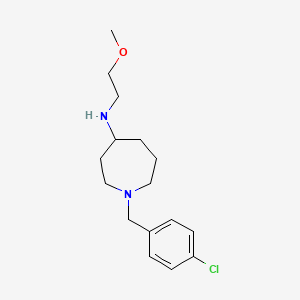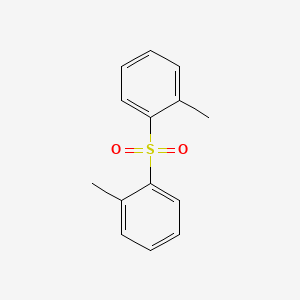![molecular formula C15H14FN3S B11746036 [(5-fluorothiophen-2-yl)methyl][(1-phenyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11746036.png)
[(5-fluorothiophen-2-yl)methyl][(1-phenyl-1H-pyrazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-fluorothiophen-2-yl)methyl][(1-phenyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a combination of fluorothiophene and phenylpyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-fluorothiophen-2-yl)methyl][(1-phenyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 5-fluorothiophene-2-carbaldehyde with 1-phenyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable amine source. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[(5-fluorothiophen-2-yl)methyl][(1-phenyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the fluorothiophene moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
[(5-fluorothiophen-2-yl)methyl][(1-phenyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of [(5-fluorothiophen-2-yl)methyl][(1-phenyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors.
2-(5-methyl-1H-pyrazol-1-yl)acetamide: Evaluated for its biological activities, including androgen receptor antagonism.
Uniqueness
[(5-fluorothiophen-2-yl)methyl][(1-phenyl-1H-pyrazol-5-yl)methyl]amine is unique due to its combination of fluorothiophene and phenylpyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H14FN3S |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-(2-phenylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C15H14FN3S/c16-15-7-6-14(20-15)11-17-10-13-8-9-18-19(13)12-4-2-1-3-5-12/h1-9,17H,10-11H2 |
InChI Key |
SBQRRHURLQIZCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)CNCC3=CC=C(S3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11745954.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11745962.png)
![2-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11745963.png)
![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11745965.png)
![2-Buten-1-amine, 4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-, (Z)-](/img/structure/B11745969.png)
![Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)-](/img/structure/B11745984.png)

![1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11745989.png)
![1-(difluoromethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11745997.png)
![1-(difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11746008.png)

![[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746037.png)
amine](/img/structure/B11746040.png)
